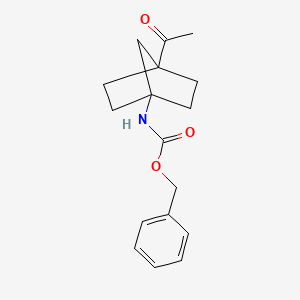![molecular formula C6H12Na6O24P6 B15361606 Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B15361606.png)
Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate is a complex molecule with a highly functionalized structure. It is characterized by multiple phosphate and hydroxyl groups, suggesting its potential utility in a variety of biological and chemical applications. The presence of multiple negatively charged phosphate groups imparts significant solubility in aqueous environments, which is valuable for biochemical interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple phosphorylation reactions. Typically, the synthesis begins with a suitable cyclohexane derivative as the core structure. The hydroxyl groups on the cyclohexane ring are sequentially phosphorylated using phosphorylating agents such as phosphorous oxychloride or phosphoryl chloride under controlled conditions. The reaction is carefully monitored to ensure complete substitution without over-phosphorylation which could lead to degradation of the product.
Industrial Production Methods
Industrial synthesis would scale up the laboratory methods, employing batch reactors for the phosphorylation steps. The process would include strict control of pH and temperature to maximize yield and purity. Downstream processing would involve filtration and possibly chromatography to ensure the separation of the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
This compound undergoes various reactions including:
Hydrolysis: : Breaking down the phosphate esters in the presence of water or under acidic/basic conditions.
Substitution Reactions: : Where one of the phosphate groups can be replaced by another substituent under appropriate conditions.
Oxidation-Reduction: : Though the compound is highly oxidized, some of the functional groups may undergo redox reactions, particularly in biological systems.
Common Reagents and Conditions
Hydrolysis: : Water or acids/bases like HCl or NaOH.
Substitution: : Other phosphorylating agents or nucleophiles in an inert solvent.
Oxidation-Reduction: : Hydrogen peroxide or other oxidizing/reducing agents.
Major Products Formed
The major products depend on the type of reaction. Hydrolysis might produce simpler phosphate derivatives, while substitution could yield a variety of phosphorylated compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, it serves as a model compound for studying phosphorylation reactions and the behavior of polyphosphates in solution.
Biology and Medicine
It has potential applications in medicine, particularly in the field of drug delivery systems due to its solubility and stability. It can act as a carrier for phosphate groups in metabolic studies or as a precursor in the synthesis of nucleotide analogs.
Industry
The compound may be used in the development of high-energy materials, like components in certain types of batteries or as intermediates in the synthesis of complex organic molecules.
Wirkmechanismus
The compound primarily exerts its effects through interactions with biological phosphate pathways. It can act as a phosphate donor or acceptor in enzymatic reactions, influencing various metabolic processes. The molecular targets include enzymes involved in phosphorylation and dephosphorylation reactions, with pathways affecting energy transfer and signal transduction within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Other compounds in the same family include:
Hexasodium hexametaphosphate
Sodium tripolyphosphate
Sodium trimetaphosphate
Uniqueness
What makes Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate unique is its highly functionalized structure which imparts multiple reactive sites and significant solubility. This makes it more versatile in applications where multiple functional groups are advantageous.
Eigenschaften
Molekularformel |
C6H12Na6O24P6 |
|---|---|
Molekulargewicht |
791.93 g/mol |
IUPAC-Name |
hexasodium;[oxido-[2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate |
InChI |
InChI=1S/C6H18O24P6.6Na/c7-1-2(8)4(25-34(19,20)28-31(10,11)12)6(27-36(23,24)30-33(16,17)18)5(3(1)9)26-35(21,22)29-32(13,14)15;;;;;;/h1-9H,(H,19,20)(H,21,22)(H,23,24)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6 |
InChI-Schlüssel |
BLEATLQPAFARDV-UHFFFAOYSA-H |
Kanonische SMILES |
C1(C(C(C(C(C1O)OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)(O)OP(=O)(O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


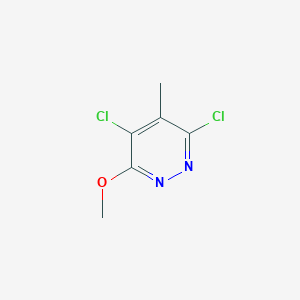
![Cyclopropyl[(3r)-3-({4-[6-Hydroxy-2-(Naphthalen-2-Yl)-1h-Benzimidazol-1-Yl]pyrimidin-2-Yl}amino)piperidin-1-Yl]methanone](/img/structure/B15361533.png)


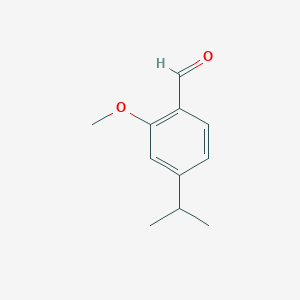



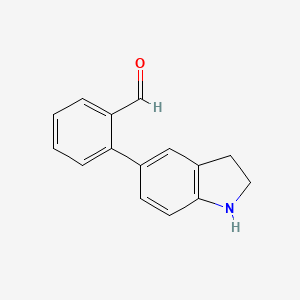
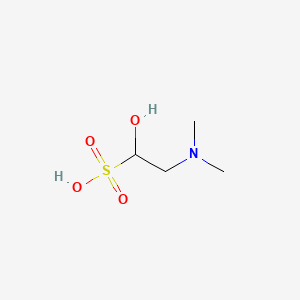
![(2R,3R,4S,5S,6R)-2-[[(1R,4aR,4bR,6'S,6aS,7R,8S,10aR,10bR,12aR)-7-hydroxy-6'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethyl-2'-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,3'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15361604.png)


